4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline
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Overview
Description
4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 5-(trifluoromethyl)pyridine with piperazine under controlled conditions to form the piperazine intermediate.
Coupling with Piperidine: The piperazine intermediate is then coupled with piperidine to form a more complex intermediate.
Quinoline Formation: The final step involves the reaction of the intermediate with quinoline under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the piperazine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxide derivatives, while reduction can lead to partially or fully reduced quinoline structures.
Scientific Research Applications
4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a similar core structure.
Piperazine derivatives: Compounds with similar piperazine moieties.
Trifluoromethylpyridine derivatives: Compounds featuring the trifluoromethylpyridine group.
Uniqueness
4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F3N5/c26-25(27,28)20-5-6-24(30-17-20)33-15-13-32(14-16-33)21-8-11-31(12-9-21)18-19-7-10-29-23-4-2-1-3-22(19)23/h1-7,10,17,21H,8-9,11-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWBKVYQKDQXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=CC=NC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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